molecular formula C16H12N4OS2 B14884110 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B14884110
M. Wt: 340.4 g/mol
InChI Key: ANCZMTLMDSCOKV-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features both benzo[d]thiazole and benzo[c][1,2,5]thiadiazole moieties. These structures are known for their electron-donating and electron-accepting properties, respectively. This compound is of significant interest in the fields of organic electronics and photonics due to its unique optoelectronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which is then functionalized with the benzo[d]thiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various molecular targets. The electron-donating and electron-accepting properties of the benzo[d]thiazole and benzo[c][1,2,5]thiadiazole moieties, respectively, enable the compound to participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of both electron-donating and electron-accepting moieties within a single molecule. This dual functionality enhances its optoelectronic properties, making it particularly valuable for applications in organic electronics and photonics .

Properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C16H12N4OS2/c1-8-3-4-9(2)14-13(8)17-16(22-14)18-15(21)10-5-6-11-12(7-10)20-23-19-11/h3-7H,1-2H3,(H,17,18,21)

InChI Key

ANCZMTLMDSCOKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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